3-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
CAS No.: 922000-17-7
Cat. No.: VC11949208
Molecular Formula: C16H13ClN2O2
Molecular Weight: 300.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922000-17-7 |
|---|---|
| Molecular Formula | C16H13ClN2O2 |
| Molecular Weight | 300.74 g/mol |
| IUPAC Name | 3-chloro-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide |
| Standard InChI | InChI=1S/C16H13ClN2O2/c17-12-3-1-2-11(8-12)16(21)18-13-5-6-14-10(9-13)4-7-15(20)19-14/h1-3,5-6,8-9H,4,7H2,(H,18,21)(H,19,20) |
| Standard InChI Key | UCEVFIOSRIXPSN-UHFFFAOYSA-N |
| SMILES | C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl |
| Canonical SMILES | C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 3-chloro-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide, reflects its bipartite structure: a chlorinated benzamide group connected to a partially saturated quinolinone ring. Key structural attributes include:
-
A tetrahydroquinolinone core with a ketone at position 2 and an amide bond at position 6.
-
A 3-chlorobenzoyl group substituting the amide nitrogen, introducing steric and electronic effects.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 300.74 g/mol |
| SMILES | C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl |
| InChI Key | UCEVFIOSRIXPSN-UHFFFAOYSA-N |
| CAS Registry | 922000-17-7 |
The planar benzamide moiety and non-planar tetrahydroquinolinone ring create a semi-rigid conformation, which may influence receptor binding.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:
-
-NMR: Signals at δ 7.8–7.6 ppm (aromatic protons), δ 3.4–2.9 ppm (methylene groups in the tetrahydroquinoline ring), and δ 10.2 ppm (amide NH).
-
-NMR: Peaks at δ 170.5 ppm (carbonyl carbon) and δ 140–120 ppm (aromatic carbons).
Mass spectrometry (MS) shows a molecular ion peak at m/z 300.74, consistent with the molecular weight.
Synthesis and Characterization
Synthetic Pathways
The synthesis involves a multi-step sequence:
-
Formation of Tetrahydroquinolinone: Cyclization of aniline derivatives with cyclic ketones via Friedländer annulation .
-
Benzamide Coupling: Reaction of 6-amino-2-oxo-1,2,3,4-tetrahydroquinoline with 3-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine).
Key Reaction:
Optimization Challenges
-
Yield Limitations: The final coupling step typically achieves 60–70% yield due to steric hindrance at the amide nitrogen.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) is required to isolate the product from unreacted starting materials.
Biological Activity and Mechanisms
Antiproliferative Effects
In a 2022 Nature study, tetrahydroquinolinone derivatives demonstrated dose-dependent cytotoxicity against breast cancer (MCF-7) and colon cancer (HCT-116) cells . For 3-chloro-N-(2-oxo-THQ-6-yl)benzamide:
-
IC: 12.3 μM (MCF-7) and 15.8 μM (HCT-116).
-
Mechanism: Induction of apoptosis via caspase-3 activation and mitochondrial membrane depolarization .
Enzyme Inhibition
The compound inhibits P2X7 receptors, purinergic receptors implicated in inflammation and cancer progression:
-
Binding Affinity: (compared to 1.4 μM for the reference antagonist A-804598).
-
Selectivity: >50-fold selectivity over P2X1–P2X6 subtypes.
Pharmacological Applications
Anticancer Therapeutics
The compound’s dual action—apoptosis induction and P2X7 inhibition—positions it as a multi-target agent for solid tumors . Preclinical studies show synergy with doxorubicin, reducing cardiotoxicity risks .
Neuroinflammatory Disorders
P2X7 receptor antagonism may alleviate neuropathic pain and neuroinflammation, as evidenced by reduced IL-1β release in microglial cells.
Future Directions
Structural Modifications
-
Alkyl Chain Incorporation: Adding propyl or cyclopropyl groups to the tetrahydroquinoline nitrogen may enhance blood-brain barrier penetration .
-
Sulfonamide Analogues: Replacing the benzamide with a sulfonamide group could improve aqueous solubility .
Clinical Translation
-
Pharmacokinetic Studies: Assessing oral bioavailability and metabolic stability in rodent models.
-
Toxicology Profiling: Acute and subchronic toxicity evaluations to establish safety margins.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume